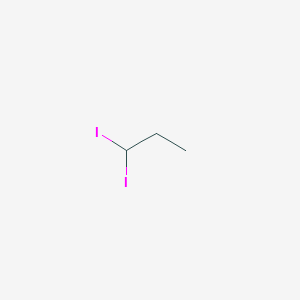
1,1-Diiodopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diiodopropane is a useful research compound. Its molecular formula is C3H6I2 and its molecular weight is 295.89 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Applications in Organic Synthesis
1,1-Diiodopropane serves as a versatile reagent in organic synthesis. Its applications include:
- Synthesis of Pharmaceuticals: It is utilized in the preparation of various pharmaceutical compounds, particularly those that require iodine as a functional group for biological activity. For example, it has been used in synthetic pathways to create bridged tetraoxanes with antimalarial properties .
- Cross-Coupling Reactions: The compound is employed in cross-coupling reactions, such as Suzuki and Stille reactions, where it acts as an electrophile to form carbon-carbon bonds .
- Fluorescent Labeling Agents: Recent studies have demonstrated its utility in synthesizing fluorescent quinoline derivatives for sensitive biological labeling applications .
Biochemical Research Applications
This compound has been investigated for its role as a substrate in enzymatic reactions, particularly in the study of haloalkane dehalogenases. These enzymes catalyze the dehalogenation process, which is crucial for bioremediation and detoxification of halogenated compounds.
Key Findings:
- In studies involving haloalkane dehalogenases DrbA and DmbC, this compound was identified as one of the best substrates, showcasing significant catalytic activity at specific temperatures and pH levels . The enzyme DrbA exhibited high activity with this compound at 50 °C and pH 9.15.
Table: Enzymatic Activity of Haloalkane Dehalogenases with this compound
| Enzyme | Specific Activity (nmol product·s⁻¹·mg⁻¹ protein) | Relative Activity (%) |
|---|---|---|
| DrbA | 0.358 | 123 |
| DmbC | 6.716 | 5500 |
This data indicates that both enzymes have a strong preference for iodinated substrates like this compound, which could be leveraged for biotechnological applications in environmental cleanup processes.
Case Study 1: Synthesis of Antimalarial Compounds
In one study, researchers utilized this compound to synthesize bridged tetraoxanes with demonstrated antimalarial activity. The method involved using hydrogen peroxide and catalytic iodine to form intermediates that were further alkylated using this compound .
Case Study 2: Enzymatic Characterization
A detailed characterization study on haloalkane dehalogenases highlighted the efficiency of these enzymes when interacting with iodinated hydrocarbons like this compound. The study provided insights into enzyme kinetics and substrate specificity that are critical for developing bioremediation strategies .
Propiedades
Número CAS |
10250-52-9 |
|---|---|
Fórmula molecular |
C3H6I2 |
Peso molecular |
295.89 g/mol |
Nombre IUPAC |
1,1-diiodopropane |
InChI |
InChI=1S/C3H6I2/c1-2-3(4)5/h3H,2H2,1H3 |
Clave InChI |
GELJRMXFVDEVLN-UHFFFAOYSA-N |
SMILES |
CCC(I)I |
SMILES canónico |
CCC(I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















